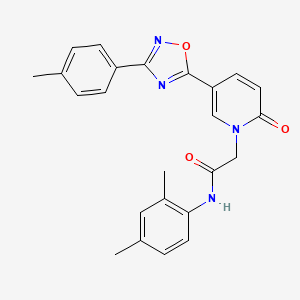

N-(2,4-dimethylphenyl)-2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide

Description

Properties

IUPAC Name |

N-(2,4-dimethylphenyl)-2-[5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O3/c1-15-4-7-18(8-5-15)23-26-24(31-27-23)19-9-11-22(30)28(13-19)14-21(29)25-20-10-6-16(2)12-17(20)3/h4-13H,14H2,1-3H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWRDRPONZSXVKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC4=C(C=C(C=C4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,4-dimethylphenyl)-2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide, with the CAS number 1040649-70-4, is a compound of interest due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 414.5 g/mol. The structure features a pyridine ring and an oxadiazole moiety, which are known for their diverse biological activities.

| Property | Value |

|---|---|

| CAS Number | 1040649-70-4 |

| Molecular Formula | C24H22N4O3 |

| Molecular Weight | 414.5 g/mol |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that integrate various functional groups. While specific methods for this compound are not extensively documented in the literature, similar compounds have been synthesized using techniques such as:

- Condensation Reactions : Combining oxadiazole derivatives with pyridine-based acetamides.

- Cyclization : Formation of the oxadiazole ring through cyclization reactions involving hydrazines and carboxylic acids.

Anticancer Properties

Research has indicated that oxadiazole derivatives exhibit significant anticancer activity. A study highlighted that certain oxadiazole compounds selectively inhibit carbonic anhydrases (CAs), which are implicated in cancer progression. The most active compounds showed IC50 values in the nanomolar range against specific cancer cell lines .

For instance:

- Compound 16a demonstrated selective inhibition of hCA IX with an IC50 value of 89 pM and was effective against melanoma cell lines .

The proposed mechanisms for the biological activity of N-(2,4-dimethylphenyl)-2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide include:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in tumor metabolism.

- Cell Cycle Arrest : Some derivatives have been shown to induce cell cycle arrest at the G0-G1 phase, leading to reduced proliferation of cancer cells .

Case Studies

Several studies have focused on related oxadiazole derivatives:

- In vitro Studies : A notable study evaluated a series of oxadiazole derivatives against various cancer cell lines (e.g., MCF-7, HeLa). Compounds exhibited varying degrees of cytotoxicity, with some achieving IC50 values as low as 0.65 µM against MCF-7 cells .

- Molecular Docking Studies : Computational studies have suggested that structural modifications can enhance binding affinity to target proteins involved in cancer progression .

Scientific Research Applications

Anticancer Potential

Recent studies have highlighted the anticancer properties of compounds containing oxadiazole and pyridine derivatives. For instance, similar compounds have demonstrated significant inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines. The incorporation of the oxadiazole ring is particularly noted for enhancing cytotoxicity against cancer cells due to its ability to interact with cellular targets involved in tumor progression .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial activity. Research has shown that derivatives with similar frameworks exhibit effectiveness against a range of bacterial and fungal pathogens. The presence of the pyridine and oxadiazole rings may enhance the compound’s ability to penetrate microbial membranes and disrupt essential cellular processes .

Enzyme Inhibition

N-(2,4-dimethylphenyl)-2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide may also serve as an inhibitor for various enzymes. Compounds with similar structures have been evaluated for their ability to inhibit acetylcholinesterase (AChE), which is crucial in the treatment of neurological disorders such as Alzheimer's disease. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, potentially improving cognitive function .

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal examined the anticancer effects of a related oxadiazole compound. The results indicated that the compound inhibited cell growth in breast cancer cell lines by inducing apoptosis through mitochondrial pathways. The study concluded that modifications to the oxadiazole structure could enhance efficacy against specific cancer types .

Study 2: Antimicrobial Activity

Another research effort focused on the antimicrobial properties of a series of pyridine-based compounds. The findings revealed that these compounds exhibited significant antibacterial activity against Gram-positive bacteria. The mechanism was attributed to membrane disruption and interference with bacterial protein synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share core structural motifs with the target molecule, enabling comparative analysis of substituent effects on physicochemical and spectroscopic properties.

Substituent Variations on the Aromatic Acetamide Group

Target Compound :

- N-(2,4-Dimethylphenyl) group: Electron-donating methyl groups increase lipophilicity (logP) and may enhance membrane permeability compared to halogenated analogs.

Analog from :

- N-(3-Chloro-2-methylphenyl) substitution: Replaces 2,4-dimethylphenyl with a chloro-methylphenyl group.

Impact :

- Lipophilicity : The target compound’s methyl groups increase logP compared to the chloro-substituted analog.

- NMR Shifts : The 2,4-dimethylphenyl group in the target compound would exhibit distinct aromatic proton signals (e.g., deshielded protons at δ 6.8–7.2 ppm) compared to the chloro-substituted analog (δ 7.0–7.5 ppm due to electron withdrawal).

Oxadiazole Ring Substitutions

Target Compound :

- 3-(p-Tolyl)-1,2,4-oxadiazole : The p-tolyl group provides steric bulk and moderate electron-donating effects.

Impact :

- Bioactivity : Fluorine in analog 130 may improve target binding in enzymes requiring electronegative interactions.

Pyridinone and Acetamide Derivatives ()

Compounds 6b–6h in feature variations in acetamide substituents and fused heterocycles. Key comparisons:

- Compound 6c (p-Tolyl): Shares the p-tolyl motif with the target compound but differs in the fused indazolo-quinoxaline core. NMR data for 6c show aromatic protons at δ 7.1–7.3 ppm, similar to the target’s p-tolyl signals .

- Compound 6d (4-Bromophenyl) : Bromine’s electron-withdrawing effect shifts NMR signals upfield (δ 7.4–7.6 ppm) compared to methyl groups.

Table 1: Substituent Effects on NMR Chemical Shifts

| Compound | Substituent | Aromatic Proton Shifts (δ, ppm) |

|---|---|---|

| Target Compound | 2,4-Dimethylphenyl | 6.8–7.2 |

| Analog | 3-Chloro-2-methyl | 7.0–7.5 |

| c | p-Tolyl | 7.1–7.3 |

| d | 4-Bromophenyl | 7.4–7.6 |

Thiophene and Furan Derivatives ()

- : A thieno[2,3-d]pyrimidin acetamide derivative with a furan substituent highlights how heteroaromatic rings influence solubility and π-π interactions .

Impact :

- Solubility : Thiophene and furan groups may improve aqueous solubility compared to purely phenyl-based substituents.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(2,4-dimethylphenyl)-2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide, and what catalytic systems are effective?

- Methodological Answer : The compound's synthesis can leverage palladium-catalyzed reductive cyclization strategies, commonly used for analogous oxadiazole-containing structures. For example, nitroarene precursors can undergo cyclization using formic acid derivatives as CO surrogates under inert atmospheres (e.g., nitrogen). Catalysts such as Pd(OAc)₂ or Pd/C with ligands like PPh₃ are typical, yielding oxadiazole-pyridine scaffolds . Optimized reaction conditions (e.g., 80–100°C, 12–24 hours) and purification via column chromatography (silica gel, ethyl acetate/hexane) are recommended.

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

- Methodological Answer :

- FTIR : Identifies functional groups (e.g., amide C=O stretch ~1650 cm⁻¹, oxadiazole ring vibrations ~1250–1350 cm⁻¹) .

- NMR : ¹H/¹³C NMR confirms substituent positioning (e.g., aromatic protons in p-tolyl groups, methyl resonances in dimethylphenyl).

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves 3D structure if single crystals are obtained (e.g., via slow evaporation in DMSO/EtOH) .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

- Methodological Answer : Accelerated stability studies in solvents (DMSO, ethanol, PBS) at pH 2–9 and temperatures (4°C, 25°C, 40°C) over 1–4 weeks. Monitor degradation via HPLC/UV-Vis. For example, acetamide derivatives show higher stability in DMSO at 4°C .

Advanced Research Questions

Q. What computational approaches predict the electronic properties and reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) basis sets. Analyze HOMO-LUMO gaps to predict charge transfer and reactivity (e.g., smaller gaps indicate higher reactivity) .

- Molecular Electrostatic Potential (MESP) : Maps electron-rich regions (oxadiazole N/O atoms) for nucleophilic attack .

- Molecular Docking : Simulate binding to biological targets (e.g., enzymes) using AutoDock Vina to prioritize in vitro assays .

Q. How do structural modifications in the oxadiazole or pyridine rings influence bioactivity, and how can conflicting pharmacological data be resolved?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Compare analogs with substituent variations (e.g., p-tolyl vs. 4-fluorophenyl) in in vitro assays (IC₅₀ values).

- Data Contradiction Analysis : Replicate assays under standardized conditions (e.g., cell line, incubation time). Use orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic inhibition) to validate results. For example, fluorinated analogs may show enhanced membrane permeability but reduced solubility, requiring formulation adjustments .

Q. What strategies improve bioavailability for in vivo studies of this compound?

- Methodological Answer :

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility.

- Nanoformulation : Use liposomal encapsulation or PEGylation to improve plasma half-life. For thiadiazole-acetamide derivatives, nanoemulsions increased oral bioavailability by 3-fold in rodent models .

- Pharmacokinetic Profiling : Conduct ADMET studies (e.g., microsomal stability, Caco-2 permeability) to optimize dosing regimens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.